An In-depth Technical Guide on the Synthesis and Characterization of 6-(Thiophen-3-yl)pyridazine-3-thiol
An In-depth Technical Guide on the Synthesis and Characterization of 6-(Thiophen-3-yl)pyridazine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-(Thiophen-3-yl)pyridazine-3-thiol. This document details a plausible synthetic pathway, including experimental protocols for the preparation of key precursors and the final target molecule. Furthermore, it outlines the expected analytical data from various spectroscopic techniques, crucial for the structural elucidation and purity assessment of the synthesized compound. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.
Synthetic Strategy
The synthesis of 6-(Thiophen-3-yl)pyridazine-3-thiol can be achieved through a convergent approach, primarily involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy hinges on the formation of the C-C bond between the thiophene and pyridazine rings. Two potential routes are proposed, with the primary route involving the direct coupling of commercially available or readily synthesized precursors. An alternative route is also described, offering flexibility in starting material selection.
Proposed Synthetic Pathways
The primary proposed synthesis involves the Suzuki coupling of 3-thienylboronic acid with 6-chloropyridazine-3-thiol. An alternative pathway involves the coupling of 3-thienylboronic acid with 3,6-dichloropyridazine, followed by a nucleophilic substitution to introduce the thiol group.
Caption: Proposed synthetic routes to 6-(Thiophen-3-yl)pyridazine-3-thiol.
Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and serve as a guide for the synthesis of the title compound.
Synthesis of 3-Thienylboronic Acid (Precursor 1)
3-Thienylboronic acid is a key intermediate and can be synthesized from 3-bromothiophene.
Procedure: To a solution of 3-bromothiophene (1 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The resulting solution is stirred at -78 °C for 45 minutes. This solution is then added to a solution of triisopropyl borate (1.2 equivalents) in THF at -78 °C over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of 1N HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are extracted with 1M NaOH. The aqueous extract is then acidified with concentrated HCl to a pH of 2 and extracted with diethyl ether. The combined ether extracts are washed with water, dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield 3-thienylboronic acid as a solid.[1]
Synthesis of 6-Chloropyridazine-3-thiol (Precursor 2)
This precursor can be synthesized from 3,6-dichloropyridazine.
Procedure: To a suspension of sodium hydrosulfide (1.1 equivalents) in ethanol, 3,6-dichloropyridazine (1 equivalent) is added, and the mixture is refluxed for 1 hour. The solvent is then evaporated under reduced pressure. Water is added to the residue, and the mixture is adjusted to a pH of approximately 9 with a 2 mol/L sodium hydroxide solution. Any precipitate is filtered off. The filtrate is then adjusted to a pH of approximately 2 with 6 mol/L hydrochloric acid, and the resulting precipitate is collected by filtration to give 6-chloropyridazine-3-thiol as a yellow solid.[2]
Synthesis of 6-(Thiophen-3-yl)pyridazine-3-thiol (Target Molecule) - Primary Route
Procedure: In a reaction vessel, 6-chloropyridazine-3-thiol (1 equivalent), 3-thienylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ or Na₂CO₃ (2-3 equivalents) are combined. A suitable solvent system, for example, a mixture of 1,2-dimethoxyethane (DME), ethanol, and water, is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-(Thiophen-3-yl)pyridazine-3-thiol.
Synthesis of 6-(Thiophen-3-yl)pyridazine-3-thiol (Target Molecule) - Alternative Route
Step 1: Synthesis of 6-Chloro-3-(thiophen-3-yl)pyridazine The procedure is similar to the primary route (Section 2.3), but using 3,6-dichloropyridazine as the starting material instead of 6-chloropyridazine-3-thiol.
Step 2: Conversion to 6-(Thiophen-3-yl)pyridazine-3-thiol The 6-chloro-3-(thiophen-3-yl)pyridazine obtained from the previous step is reacted with sodium hydrosulfide in a suitable solvent like ethanol under reflux, following a similar procedure to that described in Section 2.2.
Characterization
The structural confirmation of the synthesized 6-(Thiophen-3-yl)pyridazine-3-thiol would be performed using standard spectroscopic methods. The following sections detail the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The tautomeric nature of the pyridazine-3-thiol ring (thiol-thione) should be considered when interpreting the NMR spectra.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene and pyridazine rings.
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Thiophene Protons: Three protons in the aromatic region, likely appearing as multiplets or doublets of doublets.
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Pyridazine Protons: Two protons on the pyridazine ring, which would appear as doublets with a characteristic coupling constant.
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Thiol Proton: A broad singlet, the chemical shift of which may vary depending on the solvent and concentration. This signal would be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule.
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Thiophene Carbons: Four distinct signals for the thiophene ring carbons.
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Pyridazine Carbons: Four signals corresponding to the carbons of the pyridazine ring. The carbon attached to the sulfur atom (C-3) is expected to be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
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N-H Stretch: A broad absorption band in the region of 3100-3000 cm⁻¹ may be observed, corresponding to the N-H bond of the thione tautomer.
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S-H Stretch: A weak absorption around 2600-2550 cm⁻¹ might be present, indicating the thiol tautomer.
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C=S Stretch: A strong absorption band in the region of 1200-1050 cm⁻¹ would be indicative of the thione form.
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C=N and C=C Stretches: A series of bands in the 1600-1400 cm⁻¹ region corresponding to the stretching vibrations of the aromatic rings.
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C-S Stretch: Absorptions in the 800-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 6-(Thiophen-3-yl)pyridazine-3-thiol. The presence of isotopes of sulfur will result in characteristic M+1 and M+2 peaks.
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Fragmentation Pattern: Common fragmentation pathways may include the loss of the thiol group, cleavage of the thiophene ring, or fragmentation of the pyridazine ring.
Data Presentation
The following tables summarize the expected quantitative data for the precursors and the final product.
Table 1: Physicochemical and Spectroscopic Data of Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 3-Thienylboronic Acid | C₄H₅BO₂S | 127.96 | 164-169 | Varies with solvent |
| 6-Chloropyridazine-3-thiol | C₄H₃ClN₂S | 146.60 | Not readily available | 6.99 (d, 1H), 7.60 (d, 1H) in CDCl₃[2] |
Table 2: Predicted Spectroscopic Data for 6-(Thiophen-3-yl)pyridazine-3-thiol
| Data Type | Predicted Values |
| ¹H NMR | Thiophene-H: ~7.0-8.0 ppm (m); Pyridazine-H: ~7.0-7.5 ppm (d), ~7.8-8.2 ppm (d); SH/NH: broad singlet (exchangeable with D₂O) |
| ¹³C NMR | Thiophene-C: ~120-145 ppm; Pyridazine-C: ~125-160 ppm |
| IR (cm⁻¹) | ~3100-3000 (N-H), ~2600-2550 (S-H, weak), ~1600-1400 (C=N, C=C), ~1200-1050 (C=S) |
| MS (m/z) | Molecular ion peak at calculated m/z, with isotopic pattern for sulfur. |
Workflow Diagrams
General Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Characterization Logic
Caption: Logical workflow for the characterization of the final product.
